3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid
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Overview
Description
3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyloxy group, an ethoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(acetyloxy)-3-ethoxybenzaldehyde with an appropriate amine to form the intermediate Schiff base.
Condensation Reaction: The intermediate Schiff base is then subjected to a condensation reaction with benzoic acid under acidic or basic conditions to yield the final product.
The reaction conditions may vary depending on the specific reagents and catalysts used. Common solvents for these reactions include ethanol, methanol, and dichloromethane. The reaction temperature is typically maintained between 25°C and 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions. The reactions are often carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst or reagent in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
4-(Acetyloxy)-3-methoxybenzoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
4-(Acetyloxy)-3-ethoxybenzaldehyde: Similar in structure but lacks the benzoic acid moiety.
3-Ethoxy-4-hydroxybenzoic acid: Similar in structure but lacks the acetyloxy group.
Uniqueness
3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid is unique due to the presence of both acetyloxy and ethoxy groups, which confer specific chemical and biological properties
Properties
CAS No. |
918153-11-4 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-[(4-acetyloxy-3-ethoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-3-23-17-9-13(7-8-16(17)24-12(2)20)11-19-15-6-4-5-14(10-15)18(21)22/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
RLEXCZVVUXYFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=CC=CC(=C2)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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